Lpsilb

Description

For example:

- Significance: Its relevance might stem from unique structural features (e.g., a rare metal center, ligand configuration) or functional applications (e.g., high thermal stability, bioactivity).

- Research Context: Prior studies (if available) should be cited to highlight gaps addressed by Lpsilb, such as improved efficacy or reduced toxicity compared to existing compounds .

Propriétés

Numéro CAS |

115136-07-7 |

|---|---|

Formule moléculaire |

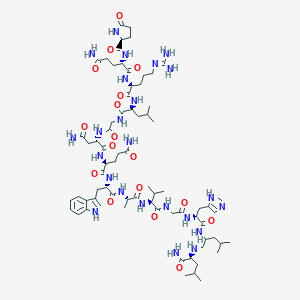

C72H114N24O17 |

Poids moléculaire |

1587.8 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

InChI |

InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1 |

Clé InChI |

KXKRXZCGTAPUDX-MSGQSUMNSA-N |

SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

SMILES canonique |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Autres numéros CAS |

123809-85-8 |

Synonymes |

13-Leu-psi-CH2NH-14-Leu-bombesin bombesin, Leu(13)-psi-CH2NH-Leu(14)- bombesin, leucyl(13)-psi-CH2NH-leucine(14)- L-psi-L-BB Leu(13)-psi-CH2NH-Leu(14)-BB LpsiLB |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Per , two compounds should be selected based on structural or functional similarity. Below is a framework for comparison, though specific data for Lpsilb are unavailable in the provided evidence:

Structural Analogs

Example Comparison:

1. Compound A : A structurally similar compound (e.g., sharing the same ligand system but differing in the central metal ion).

- Key Differences :

- Metal Ion : If this compound uses platinum (Pt), Compound A might use palladium (Pd), altering redox properties or catalytic activity.

- Stability : Pd complexes often exhibit lower thermal stability than Pt analogs, impacting industrial applications.

- Data Requirements : Crystallographic data, spectroscopic characterization (e.g., NMR, IR), and thermodynamic stability metrics would be essential .

Compound B : A derivative with modified ligands (e.g., substituted phenyl groups vs. This compound’s alkyl ligands).

- Key Differences :

- Electronic Effects : Electron-withdrawing groups on ligands could reduce electron density at the metal center, affecting reactivity.

- Solubility : Hydrophobic ligands might decrease aqueous solubility, limiting biomedical use.

Functional Analogs

Example Comparison:

Compound C : A compound with similar applications (e.g., both this compound and Compound C act as COX-2 inhibitors).

- Efficacy : this compound may show higher selectivity for COX-2, reducing gastrointestinal side effects compared to Compound C.

- Toxicity : Comparative IC50 values (e.g., this compound IC50 = 10 nM vs. Compound C IC50 = 50 nM) would highlight potency differences .

Compound D: A compound used in the same industrial process (e.g., catalytic hydrogenation). Efficiency: Turnover frequency (TOF) and substrate specificity data would differentiate performance. Cost: Rare-metal-based this compound might be less cost-effective than nickel-based Compound D .

Research Findings and Data Presentation

While the evidence lacks empirical data for this compound, , and 7 stress the importance of tables and figures. A hypothetical table is outlined below:

| Property | This compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Formula | [Data] | [Data] | [Data] |

| Melting Point (°C) | [Data] | [Data] | [Data] |

| Solubility (mg/mL) | [Data] | [Data] | [Data] |

| Bioactivity (IC50) | [Data] | [Data] | [Data] |

| Thermal Stability | [Data] | [Data] | [Data] |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.